4-Iodocubane-1-carboxylic acid
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Overview
Description
4-Iodocubane-1-carboxylic acid is a derivative of cubane, a highly strained hydrocarbon with a cubic structure. The compound is characterized by the presence of an iodine atom and a carboxylic acid group attached to the cubane framework. This unique structure imparts distinct chemical properties, making it a subject of interest in various fields of research, including organic synthesis and materials science .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
They can act as proton donors due to the presence of the acidic -COOH group, and can form esters, amides, and anhydrides . The iodine atom in 4-Iodocubane-1-carboxylic acid could potentially influence its reactivity and interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism . The iodine atom in this compound might also influence its cellular effects.
Molecular Mechanism
Carboxylic acids can participate in various reactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been noted that iodo-substituted systems, such as this compound, can be more impact sensitive, leading to more rapid thermodecomposition .
Metabolic Pathways
Carboxylic acids are involved in various metabolic pathways, including the tricarboxylic acid (TCA) cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodocubane-1-carboxylic acid typically involves the iodination of cubane derivatives followed by carboxylation. One common method includes the use of methyl-4-iodocubane-1-carboxylate as a precursor, which undergoes hydrolysis to yield the desired carboxylic acid . The reaction conditions often involve the use of liquid ammonia and dimethylsulphoxide as solvents, with irradiation to facilitate the nucleophilic substitution reactions .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Iodocubane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as arylthiolate and diphenylphosphanide ions, under photoinduced conditions.
Oxidation and Reduction: The carboxylic acid group can participate in redox reactions, although specific examples for this compound are less documented.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like arylthiolate and diphenylphosphanide ions in the presence of liquid ammonia and dimethylsulphoxide under irradiation.
Oxidation: Typical oxidizing agents for carboxylic acids include potassium permanganate and chromium trioxide.
Major Products:
Scientific Research Applications
4-Iodocubane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex cubane derivatives, which are valuable in medicinal chemistry for drug development.
Materials Science: The unique cubic structure of cubane derivatives makes them useful in designing novel materials with specific mechanical and thermal properties.
Medicinal Chemistry: Cubane derivatives are explored as bioisosteres for phenyl rings in drug molecules, potentially enhancing the pharmacokinetic properties of therapeutic agents.
Comparison with Similar Compounds
1,4-Diiodocubane: Another iodinated cubane derivative with similar reactivity but different substitution patterns.
Methyl-4-iodocubane-1-carboxylate: A precursor in the synthesis of 4-Iodocubane-1-carboxylic acid.
Cubane-1,4-dicarboxylic acid: A cubane derivative with two carboxylic acid groups, offering different reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, combining the reactivity of both the iodine atom and the carboxylic acid group. This dual functionality allows for diverse chemical transformations and applications in various fields of research .
Properties
IUPAC Name |
4-iodocubane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12/h1-6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMHINRLKQGLQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111873-46-2 |
Source
|
Record name | 8-iodocubane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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